
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
説明
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide, also known as IND-PA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound also targets specific proteins such as Bcl-2 and caspases, which are involved in the regulation of apoptosis. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects in various in vitro and in vivo models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various models of inflammation and neurodegeneration.
実験室実験の利点と制限
One of the major advantages of N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is its potent anti-cancer activity, making it a promising candidate for the development of novel anti-cancer drugs. Additionally, this compound exhibits a favorable safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of this compound is its poor solubility, which may limit its bioavailability and therapeutic efficacy.
将来の方向性
Future research on N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide should focus on improving its solubility and bioavailability to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of this compound in combination with other anti-cancer drugs to enhance its anti-tumor activity. Furthermore, the potential of this compound in the treatment of other diseases such as inflammation and neurodegeneration should be explored. Finally, the development of novel analogs of this compound with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, this compound is a novel compound with promising therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways and proteins involved in cell proliferation, differentiation, and survival. This compound exhibits potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel drugs. However, further research is needed to improve its solubility and bioavailability and explore its potential in combination with other drugs and in the treatment of other diseases.
科学的研究の応用
N-(2-(1H-indol-3-yl)ethyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that this compound exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of inflammatory and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(23-11-10-17-13-24-19-9-5-4-8-18(17)19)14-26-15-25-20(12-22(26)28)16-6-2-1-3-7-16/h1-9,12-13,15,24H,10-11,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOQAWBOGUIVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d]thiazol-2-yl)-2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3209588.png)

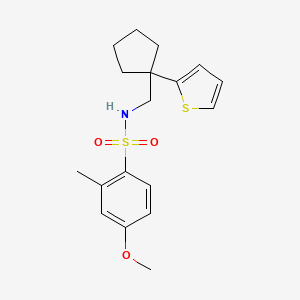
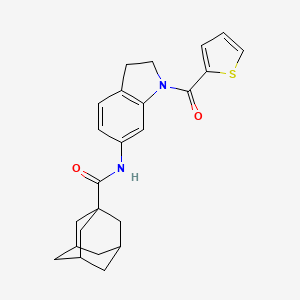
![1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea](/img/structure/B3209623.png)

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209632.png)
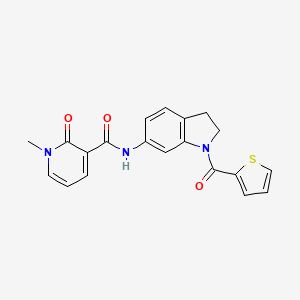
![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone](/img/structure/B3209647.png)
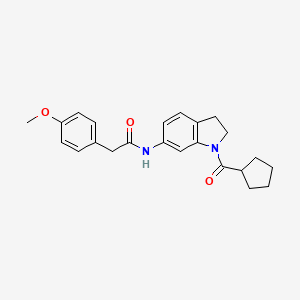

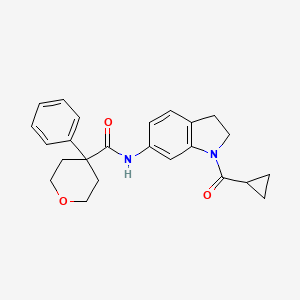
![(2-iodophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3209673.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3209681.png)